

Application Notes and Protocols for Galactose-Inducible Expression of PIS1 in Yeast

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pis1*

Cat. No.: *B1576851*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **PIS1** gene in *Saccharomyces cerevisiae* encodes phosphatidylinositol synthase, a critical enzyme in the biosynthesis of phosphatidylinositol (PI). PI and its phosphorylated derivatives are essential phospholipids involved in a myriad of cellular processes, including signal transduction, membrane trafficking, and cytoskeleton organization. The ability to precisely control the expression of **PIS1** is a valuable tool for studying the downstream effects of altered PI levels and for investigating the role of this pathway in various disease models.

This document provides detailed protocols and application notes for the galactose-inducible expression of **PIS1** in yeast, utilizing the well-characterized GAL promoter system. This system allows for tightly regulated, high-level expression of a target gene in the presence of galactose and repression in the presence of glucose.

Principle of Galactose-Inducible Expression in Yeast

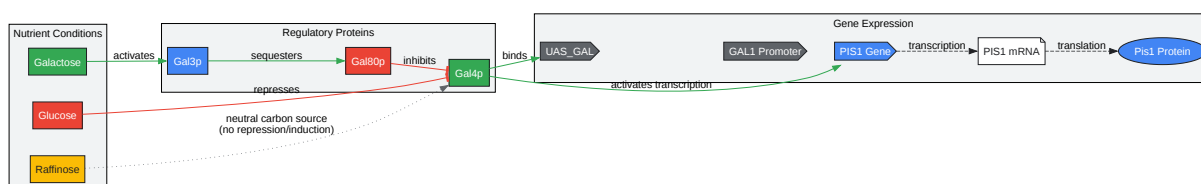
The galactose utilization (GAL) pathway in *Saccharomyces cerevisiae* is a classic model for gene regulation. The expression of genes required for galactose metabolism, such as GAL1, GAL7, and GAL10, is controlled by a sophisticated regulatory circuit. This system can be harnessed to drive the expression of a heterologous gene, such as **PIS1**, by placing it under the control of a GAL promoter (e.g., GAL1 or GAL10 promoter).

The key regulatory proteins are:

- Gal4p: A transcriptional activator that binds to Upstream Activating Sequences (UASGAL) in the promoter region of GAL genes.
- Gal80p: A repressor protein that binds to Gal4p and inhibits its activating function in the absence of galactose.
- Gal3p: A transducer that, in the presence of galactose, binds to Gal80p, causing a conformational change that releases Gal80p from Gal4p, thereby allowing transcription to proceed.

Glucose actively represses the GAL genes through a mechanism known as catabolite repression, ensuring that the yeast cell preferentially utilizes glucose when available. Therefore, to achieve induction, glucose must be absent from the growth medium.

Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Galactose-inducible expression of **PIS1** in yeast.

Experimental Protocols

Construction of a Galactose-Inducible **PIS1** Expression Strain

Objective: To clone the **PIS1** open reading frame (ORF) into a yeast expression vector under the control of the GAL1 promoter and transform it into a suitable yeast strain.

Materials:

- Yeast strain (e.g., BY4741, W303)
- Yeast expression vector with a GAL1 promoter and a selectable marker (e.g., pYES2 - URA3 selection)
- Restriction enzymes and T4 DNA ligase
- PCR primers for **PIS1** ORF amplification
- Yeast transformation kit or reagents (Lithium Acetate/PEG method)
- Selective media plates (e.g., SC-Ura with 2% glucose)

Protocol:

- Amplification of **PIS1** ORF: Amplify the **PIS1** ORF from yeast genomic DNA using PCR primers that incorporate appropriate restriction sites for cloning into the expression vector.
- Vector and Insert Preparation: Digest both the expression vector and the purified PCR product with the chosen restriction enzymes.
- Ligation: Ligate the digested **PIS1** insert into the digested vector using T4 DNA ligase.
- Transformation into E. coli: Transform the ligation mixture into competent E. coli for plasmid amplification. Select transformants on LB agar plates containing the appropriate antibiotic.
- Plasmid Purification and Verification: Isolate plasmid DNA from selected E. coli colonies and verify the correct insertion of the **PIS1** gene by restriction digest and/or DNA sequencing.

- **Yeast Transformation:** Transform the verified plasmid into the desired yeast strain using the lithium acetate/PEG method.
- **Selection of Yeast Transformants:** Plate the transformed yeast cells on synthetic complete (SC) medium lacking the appropriate nutrient for selection (e.g., SC-Ura for a URA3-marked plasmid) and containing 2% glucose. Incubate at 30°C for 2-3 days until colonies appear.
- **Verification of Transformants:** Pick several colonies and verify the presence of the plasmid by colony PCR or by isolating the plasmid from yeast and transforming it back into E. coli.

Galactose Induction of **PIS1** Expression

Objective: To induce the expression of **PIS1** in the engineered yeast strain.

Materials:

- Yeast strain containing the GAL-**PIS1** plasmid
- YPD medium (1% yeast extract, 2% peptone, 2% glucose)
- Selective medium with raffinose (e.g., SC-Ura + 2% raffinose)
- Induction medium (e.g., SC-Ura + 2% galactose)
- Sterile flasks
- Shaking incubator

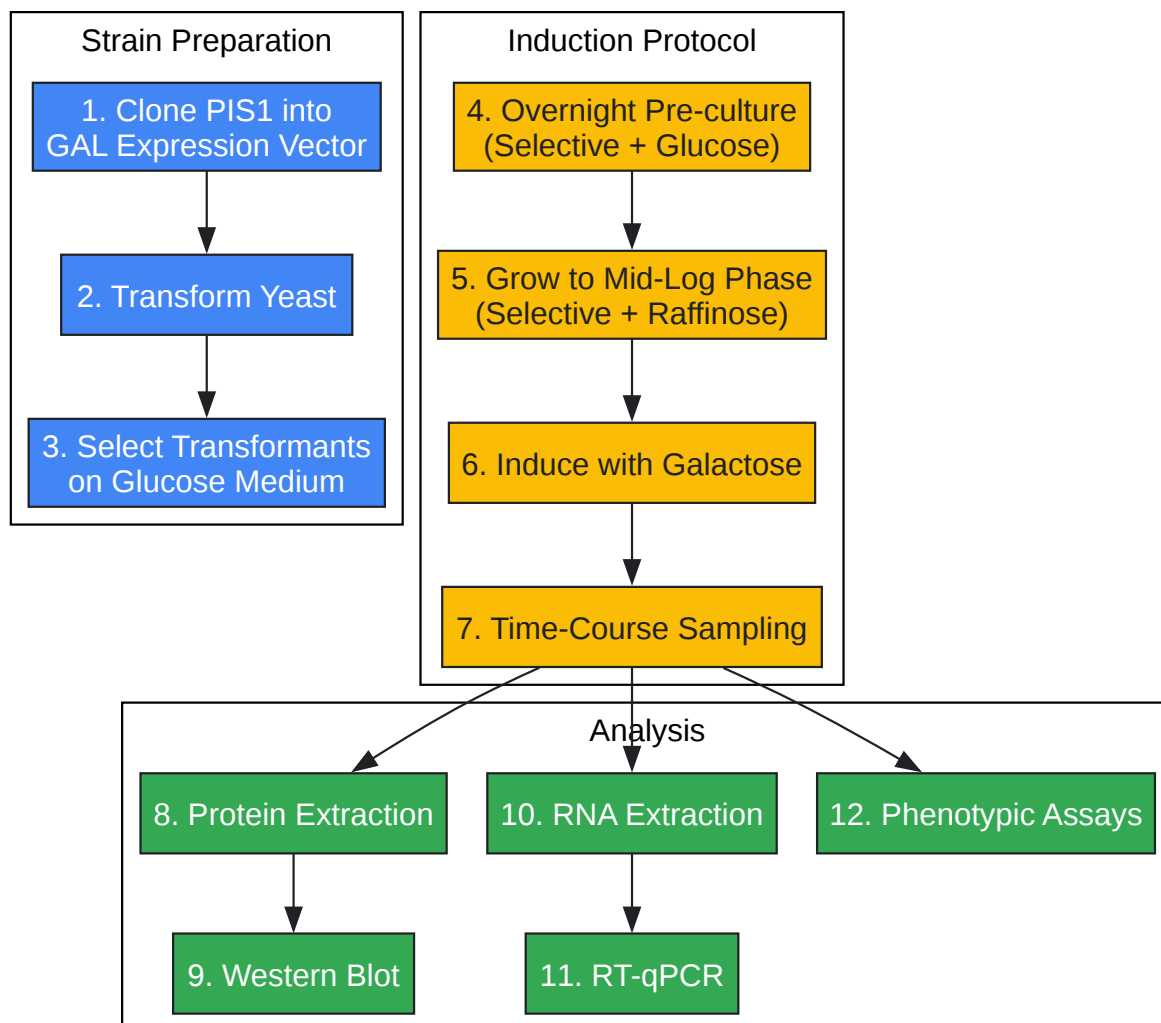
Protocol:

- **Pre-culture Preparation:** Inoculate a single colony of the GAL-**PIS1** yeast strain into 5 mL of selective medium containing 2% glucose (e.g., SC-Ura + 2% glucose). Grow overnight at 30°C with shaking (200-250 rpm).
- **Raffinose Culture (Depletion of Glucose):** The next day, inoculate a larger volume of selective medium containing 2% raffinose (e.g., 50 mL of SC-Ura + 2% raffinose) with the overnight culture to an OD600 of ~0.2-0.4. Grow at 30°C with shaking until the culture

reaches mid-log phase (OD600 of 0.8-1.0). The use of raffinose as the carbon source prevents glucose repression and allows for faster induction upon addition of galactose.

- Induction:
 - Harvest the cells from the raffinose culture by centrifugation (3000 x g for 5 minutes).
 - Wash the cell pellet with sterile water to remove any residual raffinose.
 - Resuspend the cells in the same volume of pre-warmed induction medium (e.g., SC-Ura + 2% galactose).
 - Alternatively, for a simpler induction, add sterile galactose to the raffinose culture to a final concentration of 2%.
- Time-Course Sampling: Continue to incubate the culture at 30°C with shaking. Collect samples at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours) for subsequent analysis. For each sample, measure the OD600 and pellet a defined number of cells for protein or RNA extraction. Store pellets at -80°C.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **PIS1** expression.

Data Presentation

Quantitative Analysis of **PIS1** Expression

The level of **PIS1** expression can be quantified at both the mRNA and protein levels. Below are example tables of expected results based on typical GAL promoter-driven expression.

Table 1: Relative **PIS1** mRNA Levels Following Galactose Induction (RT-qPCR)

| Time Point (hours) | Fold Change in PIS1 mRNA (vs. T=0) |
|--------------------|------------------------------------|
| 0 | 1.0 |
| 2 | 50 - 150 |
| 4 | 200 - 500 |
| 8 | 150 - 300 |
| 24 | 50 - 100 |

Note: The exact fold change can vary depending on the yeast strain, plasmid copy number, and specific experimental conditions. A housekeeping gene (e.g., ACT1) should be used for normalization.

Table 2: **Pis1** Protein Levels Following Galactose Induction (Western Blot Densitometry)

| Time Point (hours) | Relative Pis1 Protein Level (Arbitrary Units) |
|--------------------|---|
| 0 | Undetectable / Baseline |
| 2 | Low but detectable |
| 4 | Moderate |
| 8 | High / Peak |
| 24 | Sustained High |

Note: For quantitative western blotting, a loading control (e.g., Pgk1p or Gap1p) is essential. If an epitope-tagged version of **Pis1p** is used (e.g., His-tag or HA-tag), a corresponding antibody can be used for detection.

Application Notes and Considerations

- **Choice of Carbon Source for Pre-culture:** While glucose is commonly used for initial growth, it strongly represses the GAL promoter. A subsequent growth phase in a non-repressing, non-inducing carbon source like raffinose is highly recommended for a more rapid and synchronous induction upon the addition of galactose.
- **Galactose Concentration:** A final concentration of 2% (w/v) galactose is generally sufficient for maximal induction. Higher concentrations are unlikely to significantly increase expression levels.
- **Toxicity of **PIS1** Overexpression:** Overexpression of **PIS1** can lead to increased invasive growth and may affect the normal cell cycle.^[1] It is important to monitor cell morphology and growth rates following induction. A lower galactose concentration (e.g., 0.5%) or a shorter induction time may be necessary if significant toxicity is observed.
- ****PIS1** is a Membrane Protein:** As a phosphatidylinositol synthase, **Pis1p** is an integral membrane protein, primarily localized to the endoplasmic reticulum. This may affect protein extraction and solubility. The use of detergents and specific lysis buffers may be required for efficient extraction and analysis by methods such as SDS-PAGE and Western blotting.
- **Strain Background:** The genetic background of the yeast strain can influence the efficiency of galactose induction. Strains with defects in the GAL regulatory pathway will not be suitable. It is recommended to use standard laboratory strains with intact GAL systems.
- **Plasmid Stability:** When growing in non-selective media for large-scale expression, plasmid loss can occur. It is advisable to maintain selective pressure for as long as possible.

By following these protocols and considering the associated application notes, researchers can effectively utilize the galactose-inducible system to study the function and regulation of **PIS1** in *Saccharomyces cerevisiae*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Galactose-Inducible Expression of PIS1 in Yeast]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1576851#galactose-inducible-expression-of-pis1-in-yeast>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com